molecular formula C13H22N4 B1480295 4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine CAS No. 2098010-46-7

4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine

Cat. No. B1480295
CAS RN: 2098010-46-7
M. Wt: 234.34 g/mol
InChI Key: WEIBBYBGMHYEHH-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The boiling point of a similar compound, “Pyrimidine, 4- (1,1-dimethylethyl)-2-methyl-6- (1-piperazinyl)-”, is predicted to be 370.5±37.0 °C, and its density is predicted to be 1.031±0.06 g/cm3 .

Scientific Research Applications

Neuroprotective Agent

This compound has been studied for its potential as a neuroprotective agent . It may help in the treatment of neurodegenerative diseases by restoring neuronal function and structure, potentially slowing disease progression and reducing neuronal death .

Anti-neuroinflammatory Agent

Research suggests that derivatives of pyrimidine, including “4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine”, can act as anti-neuroinflammatory agents . They may inhibit the production of pro-inflammatory cytokines like nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in human microglia cells .

Derivatization Reagent for Peptides

“4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine” may be used as a derivatization reagent for the carboxyl groups on peptides during spectrophotometric analysis, aiding in the study of phosphopeptides .

PI3K/mTOR Inhibitors Synthesis

The compound can be utilized in the synthesis of PI3K/mTOR inhibitors , which are important in cancer research. These inhibitors can target specific pathways involved in cancer cell growth and survival .

Future Directions

The future directions for “4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine” could involve further exploration of its potential neuroprotective and anti-neuroinflammatory properties . Additionally, the development of novel scaffolds of similar compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit acetylcholinesterase (ache), a key enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine .

Mode of Action

Related compounds have been found to exhibit inhibitory activity against ache . They bind to the active site of the enzyme, preventing the breakdown of acetylcholine and prolonging its action.

Biochemical Pathways

Compounds with similar structures have been shown to impact the cholinergic system by inhibiting ache . This inhibition increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Pharmacokinetics

Similar compounds have been shown to exhibit good bioavailability

Result of Action

Related compounds have been shown to inhibit ache, leading to an increase in acetylcholine levels . This can enhance cholinergic transmission, potentially impacting cognitive function.

properties

IUPAC Name

4-butyl-2-methyl-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-3-4-5-12-10-13(16-11(2)15-12)17-8-6-14-7-9-17/h10,14H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIBBYBGMHYEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=NC(=N1)C)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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